[5-(Trifluoromethoxy)pyridin-2-yl]methanol

Lipophilicity Drug Design ADME

[5-(Trifluoromethoxy)pyridin-2-yl]methanol (CAS 31181-85-8) is a disubstituted pyridine featuring a hydroxymethyl group at the 2-position and a trifluoromethoxy (OCF₃) group at the 5-position. This compound serves as a versatile synthetic intermediate, particularly in medicinal chemistry programs targeting ion channels, kinases, and neurological disorders.

Molecular Formula C7H6F3NO2
Molecular Weight 193.125
CAS No. 31181-85-8
Cat. No. B2613923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(Trifluoromethoxy)pyridin-2-yl]methanol
CAS31181-85-8
Molecular FormulaC7H6F3NO2
Molecular Weight193.125
Structural Identifiers
SMILESC1=CC(=NC=C1OC(F)(F)F)CO
InChIInChI=1S/C7H6F3NO2/c8-7(9,10)13-6-2-1-5(4-12)11-3-6/h1-3,12H,4H2
InChIKeyOALSPSYYLWXNHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Trifluoromethoxy)pyridin-2-yl]methanol (CAS 31181-85-8): A Fluorinated Pyridine Building Block for Medicinal Chemistry and Chemical Biology


[5-(Trifluoromethoxy)pyridin-2-yl]methanol (CAS 31181-85-8) is a disubstituted pyridine featuring a hydroxymethyl group at the 2-position and a trifluoromethoxy (OCF₃) group at the 5-position [1]. This compound serves as a versatile synthetic intermediate, particularly in medicinal chemistry programs targeting ion channels, kinases, and neurological disorders [2]. The OCF₃ substituent imparts distinct electronic and physicochemical properties—including enhanced lipophilicity and altered metabolic stability—relative to non-fluorinated or alternative fluorinated analogs, making this building block a strategic choice for modulating drug-like properties in lead optimization campaigns [3].

Why 5-(Trifluoromethoxy)pyridin-2-yl]methanol Cannot Be Casually Replaced by Other 5-Substituted Pyridine-2-methanol Analogs


Although several 5-substituted pyridine-2-methanol derivatives are commercially available, the 5-OCF₃ variant occupies a distinct property space that simple substitution cannot replicate. The OCF₃ group exhibits a unique combination of high electronegativity, substantial lipophilicity (XLogP3 = 1.2), and differential metabolic and chemical stability profiles compared to OCH₃, Cl, F, or CF₃ analogs [1][2]. Generic replacement with a 5-methoxy or 5-chloro analog alters not only the lipophilicity and electronic character of downstream products but also the stability of the intermediate under acidic or oxidative conditions, potentially leading to synthetic failure or divergent biological outcomes [3]. The quantitative evidence below substantiates why procurement decisions must be compound-specific rather than class-based.

Quantitative Differentiation Evidence: [5-(Trifluoromethoxy)pyridin-2-yl]methanol vs. Key Analogs


Lipophilicity Advantage: 5-OCF₃ vs. 5-OCH₃ Pyridine-2-methanol

The 5-trifluoromethoxy analog exhibits substantially higher lipophilicity than its 5-methoxy counterpart. The computed XLogP3-AA for [5-(trifluoromethoxy)pyridin-2-yl]methanol is 1.2, compared to approximately -0.1 for (5-methoxypyridin-2-yl)methanol, representing an increase of roughly 1.3 log units [1][2]. This difference is consistent with the class-level observation that OCF₃-substituted compounds have significantly higher lipophilicity than their OCH₃ analogs while remaining comparable to CF₃-substituted derivatives [3].

Lipophilicity Drug Design ADME

Superior Chemical Stability of the OCF₃ Group Under Strongly Acidic Conditions

In a direct comparative study on 5-substituted pyridine derivatives, the trifluoromethoxy group demonstrated remarkable stability against hydroiodic acid, whereas the corresponding methoxy group underwent cleavage under identical conditions [1]. This stability differential is critical for synthetic sequences employing strong Brønsted acids, where the methoxy analog would degrade, leading to lower yields or failed reactions.

Chemical Stability Synthetic Robustness Acid Resistance

Divergent Metabolic Stability: OCF₃ vs. OCH₃ and CF₃ Substituents

A systematic study of aliphatic OCF₃-containing compounds revealed that the trifluoromethoxy group typically decreases metabolic stability relative to both CH₃O- and CF₃-substituted counterparts, except in specific N-alkoxy(sulfon)amide series [1]. This finding is counter-intuitive to the common assumption that fluorination universally improves metabolic stability and provides a measurable differentiation that must be considered in lead optimization.

Metabolic Stability Microsomal Clearance ADME

Enabling Sub-Nanomolar Ion Channel Inhibition in Downstream Derivatives

A derivative incorporating the 5-(trifluoromethoxy)pyridin-2-yl moiety—(S)-N-((R)-3-chloro-4-(trifluoromethoxy)phenyl)(5-(trifluoromethoxy)pyridin-2-yl)methyl)-2-oxoimidazolidine-4-carboxamide (US20230312528, Example 39A)—demonstrated an IC₅₀ of 1.30 nM against human NaV1.8 channels stably expressed in HEK293 cells [1]. While a direct comparator with a 5-OCH₃ or 5-Cl analog is not available in the same assay, this potency level places the OCF₃-containing series among the most potent NaV1.8 inhibitors reported, underscoring the value of the 5-OCF₃ building block for achieving high target affinity.

Ion Channel NaV1.8 Pain Potency

TRPV3 Antagonist Program: Structural Confirmation of the Pyridin-2-yl Methanol Pharmacophore

The pyridin-2-yl methanol moiety was identified as a critical pharmacophoric element in the first reported series of potent and selective TRPV3 antagonists [1]. Systematic optimization of the pyridin-2-yl methanol core, including exploration of 5-position substituents, led to compound 74a, which demonstrated efficacy in two neuropathic pain models and a reserpine model of central pain. Although the published SAR does not explicitly isolate the 5-OCF₃ variant, the general framework establishes the 5-substituted pyridin-2-yl methanol as a privileged scaffold for TRPV3 antagonism, providing a validated starting point for derivatization with the OCF₃ group.

TRPV3 Pain Ion Channel Pharmacophore

High Purity and Reproducible Quality for Reliable SAR Studies

Commercially available [5-(trifluoromethoxy)pyridin-2-yl]methanol from authorized vendors is supplied at ≥97% purity (HPLC), with identity confirmed by ¹H NMR (400 MHz, CDCl₃) . This level of purity and characterization minimizes batch-to-batch variability and ensures that observed biological activity can be confidently attributed to the target compound rather than impurities, a critical consideration for reproducible SAR campaigns.

Purity Reproducibility Procurement

Optimal Application Scenarios for [5-(Trifluoromethoxy)pyridin-2-yl]methanol Based on Quantitative Evidence


Ion Channel Drug Discovery: NaV1.8 and TRPV3 Antagonist Programs

The 5-OCF₃-pyridin-2-yl methanol scaffold has been successfully employed in the development of sub-nanomolar NaV1.8 inhibitors (IC₅₀ = 1.30 nM) and in the first potent and selective TRPV3 antagonist series with in vivo efficacy in neuropathic pain models [1][2]. Researchers pursuing novel ion channel modulators for pain, itch, or inflammatory disorders should prioritize this building block to access the OCF₃-specific potency and selectivity profiles documented in these programs.

Lead Optimization Requiring Enhanced Lipophilicity Without Introducing a CF₃ Group

With an XLogP3 of 1.2—approximately 1.3 log units higher than the 5-methoxy analog—this compound is suited for medicinal chemistry campaigns that need to increase lipophilicity and membrane permeability [3]. It offers a lipophilicity profile comparable to CF₃-substituted pyridines but with distinct electronic and metabolic characteristics, providing an alternative when CF₃ is not tolerated or when intellectual property diversification is sought [4].

Multi-Step Syntheses Involving Strong Acid Conditions

The documented stability of the OCF₃ group against hydroiodic acid, in contrast to the labile OCH₃ group, makes this building block the preferred choice for synthetic routes that require acidic deprotection, HI-mediated reductions, or other strong Brønsted acid conditions [5]. Incorporating this intermediate early in a sequence can prevent late-stage protecting group manipulations and improve overall synthetic efficiency.

Kinase and CNS-Targeted Probe Synthesis

Pyridin-2-yl methanol derivatives are established intermediates for kinase inhibitor scaffolds; the OCF₃ variant's enhanced lipophilicity and electron-withdrawing character can modulate kinase selectivity profiles and blood-brain barrier penetration. The compound's use as a versatile building block for amide, ester, and ether bond formation via the hydroxymethyl handle supports its application in focused library synthesis for CNS and oncology targets.

Technical Documentation Hub

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